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Compound of Interest

Compound Name: 1-Chloro-2-nitrobenzene

Cat. No.: B146284 Get Quote

1-Chloro-2-nitrobenzene (CAS No. 88-73-3), also known as o-chloronitrobenzene, is a

synthetic organic compound of significant industrial importance. It serves as a crucial

intermediate in the manufacturing of a wide array of products, including dyes, pigments,

corrosion inhibitors, photographic chemicals, and agricultural chemicals.[1][2] Its production

involves the mono-nitration of chlorobenzene, which yields a mixture of isomers that are

subsequently separated.[3] Due to its production volumes and use in various applications,

releases into the environment can occur during manufacturing, processing, and through

various waste streams, making a thorough understanding of its environmental fate and

transport essential for risk assessment and management.[1][3]

This guide provides a detailed examination of the environmental behavior of 1-chloro-2-
nitrobenzene. We will move beyond a simple recitation of data to explore the underlying

physicochemical principles and biological interactions that govern its persistence, degradation,

and mobility across different environmental compartments. The protocols and insights

presented herein are designed for researchers, environmental scientists, and drug

development professionals to facilitate a comprehensive evaluation of this compound.

Physicochemical Properties and Environmental
Distribution
A compound's intrinsic properties are the primary determinants of its behavior in the

environment. For 1-chloro-2-nitrobenzene, these characteristics dictate its partitioning

between air, water, soil, and biota.
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The Mackay fugacity model (Level I), a predictive tool for environmental partitioning, indicates

that if 1-chloro-2-nitrobenzene is released, it will predominantly partition into the water

(65.4%) and air (32.9%) compartments.[2][3] This distribution is a direct consequence of its

moderate water solubility and vapor pressure.

Property Value Source

Molecular Formula C₆H₄ClNO₂ [1]

Molecular Weight 157.55 g/mol [1]

Melting Point 32-33 °C [3][4]

Boiling Point 246 °C [4]

Water Solubility 441 mg/L (at 20 °C) [3]

Vapor Pressure 4.0 Pa (at 20 °C) [3]

Log Kₒw (Octanol-Water

Partition Coeff.)
2.24 [3][5]

Henry's Law Constant 9.3 x 10⁻⁶ atm·m³/mol [1]

Kₒc (Soil Organic Carbon-

Water Part. Coeff.)
315.5 L/kg (Calculated) [1][3]

The octanol-water partition coefficient (Log Kₒw) of 2.24 suggests a moderate tendency to sorb

to organic matter.[3][5] This is further supported by the calculated soil organic carbon-water

partition coefficient (Kₒc) of approximately 316, which indicates moderate mobility in soil.[1][3]

Therefore, while water is a primary receiving compartment, significant interaction with soil and

sediment organic matter is expected, influencing its bioavailability and persistence.[1]

Abiotic Degradation Pathways
Abiotic processes, driven by chemical and physical forces, represent a significant route for the

transformation of 1-chloro-2-nitrobenzene in the environment.

Atmospheric Photodegradation
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Once volatilized into the atmosphere, 1-chloro-2-nitrobenzene is subject to indirect

photodegradation. The primary mechanism is reaction with photochemically-produced hydroxyl

(•OH) radicals.[1][3] The estimated atmospheric half-life for this reaction is between 94 and 187

days, suggesting it is moderately persistent in the air.[1][3] While the compound shows weak

absorption of UV light at wavelengths greater than 290 nm, direct photolysis by sunlight may

also contribute to its degradation, though it is considered a less significant pathway.[1]

Diagram: Atmospheric Degradation Workflow
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Caption: The addition-elimination mechanism for the hydrolysis of 1-chloro-2-nitrobenzene.

Protocol: Hydrolysis Rate Determination (Adapted from
OECD Guideline 111)
This protocol outlines a tiered approach to assess the rate of hydrolysis as a function of pH.

Preliminary Test (Tier 1):

Objective: To estimate the hydrolysis rate and determine if a more detailed study is

needed.

Methodology:

1. Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

2. Add 1-chloro-2-nitrobenzene to each buffer to a final concentration below its water

solubility limit (e.g., 10-20 mg/L). Use a co-solvent like acetonitrile if necessary, keeping

its volume <1% of the total.

3. Incubate solutions in the dark at a constant temperature (e.g., 50 °C) to accelerate the

reaction.

4. Analyze the concentration of the parent compound at time zero and after a set period

(e.g., 5 days) using a suitable analytical method like HPLC-UV.

Causality: The use of three distinct pH values is critical because hydrolysis rates can be

highly pH-dependent (acid-catalyzed, neutral, or base-catalyzed). Elevated temperature is

used to obtain a measurable degradation within a practical timeframe. Sterility prevents

biodegradation from confounding the results.

Advanced Study (Tier 2):

Objective: To determine the hydrolysis rate constants (k_obs) and half-lives (t½) if

significant hydrolysis (>10%) was observed in the preliminary test.

Methodology:
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1. Conduct the experiment at a minimum of three temperatures (e.g., 20 °C, 35 °C, 50 °C)

for each pH where hydrolysis was significant.

2. Sample at multiple time points (e.g., 0, 1, 3, 7, 14, 28 days) to establish a degradation

curve.

3. Plot the natural logarithm of the concentration versus time. If the plot is linear, the

reaction follows pseudo-first-order kinetics. The rate constant is the negative of the

slope.

4. Calculate the half-life using the formula: t½ = ln(2) / k_obs.

5. Use the Arrhenius equation to extrapolate rate constants to environmentally relevant

temperatures (e.g., 25 °C).

Self-Validation: The protocol is self-validating through the use of multiple time points,

which confirms the reaction order, and multiple temperatures, which allows for calculation

of the activation energy via the Arrhenius plot, adding confidence to the extrapolated

environmental half-life.

Biotic Degradation
The microbial transformation of 1-chloro-2-nitrobenzene is a critical, yet complex, aspect of its

environmental fate.

Persistence and Acclimation
Standard laboratory tests using non-acclimated microbial inocula show that 1-chloro-2-
nitrobenzene is not readily biodegradable. [3]For instance, a Modified MITI-I test (OECD 301

C) demonstrated only 8.2% mineralization over 14 days. [3]This indicates that in environments

with no prior exposure, the compound is likely to persist.

However, field observations and specialized tests paint a different picture. In industrial

wastewater treatment plants, where microbial communities have adapted to the presence of

such chemicals, removal efficiencies greater than 95% have been recorded. [3]This strongly

suggests that adapted microbial consortia can effectively degrade the compound, likely through

cometabolic pathways or by using it as a growth substrate. [3]
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Biodegradation Pathways
The initial step in the microbial degradation of many nitroaromatic compounds involves the

reduction of the nitro group. Under anaerobic conditions, this can lead to the formation of 2-

chloroaniline. [3]Studies on related isomers, like 1-chloro-4-nitrobenzene, have identified

pathways involving an initial reduction of the nitro group to a hydroxylamino group, followed by

a Bamberger rearrangement to form aminophenols (e.g., 2-amino-5-chlorophenol).

[6]Subsequent enzymatic reactions can lead to ring cleavage and eventual mineralization to

CO₂, H₂O, NH₃, and Cl⁻.

Diagram: Putative Biodegradation Pathway
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Caption: A potential microbial degradation pathway for 1-chloro-2-nitrobenzene.

Protocol: Ready Biodegradability Assessment (OECD
301 C)

Preparation:

Inoculum: Collect activated sludge from a domestic wastewater treatment plant with no

history of exposure to the test chemical. This ensures a non-adapted microbial population.

Mineral Medium: Prepare a standard mineral medium containing all essential nutrients for

microbial growth, excluding a carbon source.

Test Substance: Prepare a stock solution of 1-chloro-2-nitrobenzene.

Experimental Setup:

Test Flasks: Add mineral medium, inoculum, and the test substance (e.g., to a final

concentration of 100 mg/L) to sealed flasks.

Control Flasks: Prepare abiotic controls (test substance, no inoculum) to check for abiotic

degradation and inoculum controls (inoculum, no test substance) to measure endogenous

respiration.

Reference Flask: Use a readily biodegradable reference compound (e.g., sodium

benzoate) to verify the viability of the inoculum.

Incubation and Measurement:

Incubate all flasks in the dark at 22 ± 2 °C with continuous shaking.

Measure the Biochemical Oxygen Demand (BOD) at regular intervals for 28 days using a

respirometer. The BOD is a measure of the oxygen consumed by microbes to degrade the

substance.

Data Analysis:
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Calculate the percentage degradation by comparing the BOD of the test substance to its

Theoretical Oxygen Demand (ThOD).

Pass Level: The substance is considered "readily biodegradable" if the degradation level

reaches >60% ThOD within the 28-day period and within a "10-day window" after the

degradation first exceeds 10%.

Causality: The 10-day window is a critical criterion. It ensures that degradation is not due

to a slow adaptation of the microbial community during the test but rather is an inherent

property of the microbes present. The failure of 1-chloro-2-nitrobenzene to meet this

criterion (8.2% in 14 days) classifies it as not readily biodegradable. [3]

Bioaccumulation and Sorption
Bioaccumulation Potential
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from the

surrounding environment. It is a key factor in assessing long-term ecological risk.

The potential for bioaccumulation is often predicted by the Log Kₒw value. While the Log Kₒw of

2.24 suggests a possibility of bioaccumulation, experimental data indicate otherwise. Studies

conducted according to OECD Guideline 305 C on carp (Cyprinus carpio) found low

bioconcentration factors (BCF) ranging from 7.0 to 22.3. [3][7]These values are well below the

threshold for concern (typically BCF > 2000) and lead to the conclusion that 1-chloro-2-
nitrobenzene does not have a significant potential for bioaccumulation in aquatic organisms.

[3]It is worth noting that a higher BCF of 176 has been reported for rainbow trout, but the lower

values are more widely cited in regulatory assessments. This discrepancy highlights the

importance of considering species-specific metabolic capabilities.
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Species
Exposure
Time

Concentrati
on

BCF Value Conclusion Source

Cyprinus

carpio (Carp)
56 days

0.25 & 0.025

mg/L
7.0 - 22.3

No significant

bioaccumulati

on

[3][7]

Oncorhynchu

s mykiss

(Rainbow

Trout)

36 days 0.720 µg/L 176

Low

bioaccumulati

on potential

Soil and Sediment Sorption
The calculated Kₒc value of ~316 L/kg suggests that 1-chloro-2-nitrobenzene will have

moderate mobility in soil and will tend to adsorb to suspended solids and sediment in aquatic

systems. [1][3]The primary mechanism for this is hydrophobic partitioning into the soil's organic

matter. Studies on nitrobenzene sorption in wetland soils confirm a strong positive correlation

between the adsorption coefficient and the soil organic matter content. [8]This sorption reduces

the concentration of the chemical in the pore water, thereby decreasing its bioavailability for

microbial degradation and its potential for leaching into groundwater.

Protocol: Soil Adsorption/Desorption (Batch Equilibrium
Method - OECD 106)

Soil Selection: Use a panel of at least three different soil types with varying organic carbon

content, pH, and texture.

Adsorption Phase:

Prepare a series of solutions of 1-chloro-2-nitrobenzene (e.g., in 0.01 M CaCl₂ to

maintain constant ionic strength) at different concentrations.

Add a known mass of soil to each solution in a centrifuge tube.

Equilibrate the slurries on a shaker for a predetermined time (e.g., 24 hours) at a constant

temperature.
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Centrifuge the tubes to separate the solid and aqueous phases.

Measure the concentration of the substance remaining in the aqueous phase (Cₑ).

Calculate the amount sorbed to the soil by difference.

Data Analysis:

Plot the amount sorbed per unit mass of soil versus the equilibrium concentration in

solution (Cₑ).

Fit the data to the Freundlich isotherm equation: Cₛ = Kբ · Cₑ^(1/n).

The Freundlich coefficient (Kբ) provides a measure of the adsorption capacity.

Normalize Kբ to the organic carbon content of the soil to obtain the Kₒc value (Kₒc = Kբ /

%OC).

Desorption Phase (Optional):

After the adsorption phase, replace a portion of the supernatant with a fresh CaCl₂

solution and re-equilibrate.

Measure the concentration in the aqueous phase to determine the amount desorbed. This

provides insight into the reversibility of the sorption process.

Causality & Validation: Using multiple soil types validates the role of specific soil properties

(especially organic carbon) in the sorption process. The batch equilibrium method, when

run to completion, ensures that a true equilibrium has been reached, making the

calculated coefficients robust.

Analytical Methodologies
Accurate quantification of 1-chloro-2-nitrobenzene in environmental matrices is essential for

exposure assessment and fate modeling. High-Performance Liquid Chromatography (HPLC)

with UV detection and Gas Chromatography (GC) coupled with various detectors are the

preferred analytical techniques. [9]
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Diagram: Analytical Workflow for Water Samples

1. Water Sample Collection
(Amber glass bottle)

2. Sample Preparation
(e.g., Liquid-Liquid Extraction with Dichloromethane or SPE)

3. Concentration
(Rotary Evaporation or Nitrogen Blowdown)

4. Reconstitution
(In a suitable solvent like Acetonitrile)

5. Instrumental Analysis
(GC-MS or HPLC-UV)

6. Data Processing
(Quantification against calibration curve)

Click to download full resolution via product page

Caption: General workflow for the analysis of 1-chloro-2-nitrobenzene in environmental water.

Protocol: GC-MS Analysis of 1-Chloro-2-nitrobenzene in
Water

Sample Extraction (Dispersive Liquid-Liquid Microextraction - DLLME):

Principle: This is a rapid microextraction technique with a high enrichment factor.
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Methodology:

1. To a 10 mL water sample, add 1.0 mL of a disperser solvent (e.g., acetone) containing a

small volume (e.g., 20 µL) of an extraction solvent (e.g., chlorobenzene).

2. Rapidly inject the mixture into the water sample. A cloudy solution will form as the

extraction solvent disperses into fine droplets, maximizing the surface area for

extraction.

3. Centrifuge at high speed (e.g., 4000 rpm for 5 min) to sediment the dense extraction

solvent.

4. Collect the sedimented phase (a few microliters) with a microsyringe.

Causality: The disperser solvent must be miscible in both the aqueous sample and the

extraction solvent. This facilitates the formation of the emulsion, which is the key to the

method's speed and efficiency.

Instrumental Analysis (GC-MS):

Injection: Inject 1 µL of the collected extract into the GC inlet.

Separation: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to

separate 1-chloro-2-nitrobenzene from other matrix components.

Detection (Mass Spectrometry): Operate the MS in Selective Ion Monitoring (SIM) mode.

Monitor for characteristic ions of 1-chloro-2-nitrobenzene (e.g., m/z 157, 111, 75) to

provide high selectivity and sensitivity.

Quantification: Prepare a calibration curve using external standards. The concentration in

the original sample is calculated by accounting for the pre-concentration factor achieved

during extraction.

Self-Validation: The use of SIM mode is a self-validating feature. The simultaneous

detection of multiple characteristic ions and their correct abundance ratio provides high

confidence in the analyte's identification, even at trace levels.
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Conclusion
The environmental fate of 1-chloro-2-nitrobenzene is multifaceted. While its physicochemical

properties suggest it will partition primarily to water and air with moderate mobility in soil, its

persistence is highly dependent on local environmental conditions. It is resistant to degradation

by unadapted microbial communities but can be effectively removed by acclimated consortia in

environments like industrial wastewater treatment plants. Abiotic processes, particularly

atmospheric photodegradation, contribute to its slow attenuation. Crucially, it shows a low

potential for bioaccumulation, mitigating the risk of magnification through the food chain. A

comprehensive assessment requires an integrated approach, considering all relevant

degradation pathways, transport mechanisms, and the specific characteristics of the receiving

environment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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